molecular formula C12H16N4O B5661673 N'-(1-methyl-4-piperidinylidene)isonicotinohydrazide

N'-(1-methyl-4-piperidinylidene)isonicotinohydrazide

Cat. No. B5661673
M. Wt: 232.28 g/mol
InChI Key: GXXCAAXPGAHUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1-methyl-4-piperidinylidene)isonicotinohydrazide is a chemical compound synthesized through specific reactions. Its significance lies in its molecular structure and chemical properties, which make it relevant in various scientific contexts.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions. For instance, a related compound, Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, was synthesized through the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide in absolute ethanol (Afzal et al., 2012).

Molecular Structure Analysis

The structure of these compounds is usually established using various spectroscopic methods. For example, IR, 1H-NMR, 13C-NMR, and mass spectral data were used for the structural determination of similar compounds (Afzal et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives often lead to the formation of compounds with significant bioactivity. For instance, piperidine derivatives have been evaluated for anti-acetylcholinesterase (anti-AChE) activity, indicating their potential in various biological applications (Sugimoto et al., 1990).

properties

IUPAC Name

N-[(1-methylpiperidin-4-ylidene)amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-16-8-4-11(5-9-16)14-15-12(17)10-2-6-13-7-3-10/h2-3,6-7H,4-5,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXCAAXPGAHUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)C2=CC=NC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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